1-butylsulfonyl-N-(3,4-dimethylphenyl)piperidine-3-carboxamide
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Overview
Description
1-butylsulfonyl-N-(3,4-dimethylphenyl)piperidine-3-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their unique structural and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-butylsulfonyl-N-(3,4-dimethylphenyl)piperidine-3-carboxamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation, cyclization, and cycloaddition reactions.
Introduction of the Butylsulfonyl Group: The butylsulfonyl group can be introduced via sulfonylation reactions using butylsulfonyl chloride and a suitable base.
Attachment of the 3,4-Dimethylphenyl Group: This step involves the coupling of the piperidine ring with 3,4-dimethylphenylamine through amide bond formation.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
1-butylsulfonyl-N-(3,4-dimethylphenyl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Common Reagents and Conditions
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
1-butylsulfonyl-N-(3,4-dimethylphenyl)piperidine-3-carboxamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-butylsulfonyl-N-(3,4-dimethylphenyl)piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Bupivacaine: A local anesthetic with a similar piperidine structure.
Mepivacaine: Another local anesthetic with structural similarities.
Ropivacaine: A long-acting local anesthetic with a piperidine core.
Uniqueness
1-butylsulfonyl-N-(3,4-dimethylphenyl)piperidine-3-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its butylsulfonyl and 3,4-dimethylphenyl groups differentiate it from other piperidine derivatives, potentially leading to unique applications and effects .
Properties
IUPAC Name |
1-butylsulfonyl-N-(3,4-dimethylphenyl)piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3S/c1-4-5-11-24(22,23)20-10-6-7-16(13-20)18(21)19-17-9-8-14(2)15(3)12-17/h8-9,12,16H,4-7,10-11,13H2,1-3H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CCBICXSGFLZDTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CCCC(C1)C(=O)NC2=CC(=C(C=C2)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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